molecular formula C12H16O2 B3105105 2-(3-Methylphenoxy)cyclopentan-1-ol CAS No. 1520879-28-0

2-(3-Methylphenoxy)cyclopentan-1-ol

Cat. No.: B3105105
CAS No.: 1520879-28-0
M. Wt: 192.25 g/mol
InChI Key: SUEDTHZIBSJUPT-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₂H₁₆O₂. It is characterized by a cyclopentanol ring substituted with a 3-methylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylphenol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Methylphenoxy)cyclopentanone.

    Reduction: Formation of 2-(3-Methylphenoxy)cyclopentane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)cyclopentan-1-ol is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Lacks the phenoxy group, resulting in different chemical properties.

    3-Methylphenol: Lacks the cyclopentanol ring, leading to different reactivity.

    2-Phenoxycyclopentan-1-ol: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

2-(3-Methylphenoxy)cyclopentan-1-ol is unique due to the presence of both the cyclopentanol ring and the 3-methylphenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-methylphenoxy)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEDTHZIBSJUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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